Impact of 3-Methyl Substitution on Calculated Lipophilicity (LogP)
The introduction of a methyl group at the 3-position of the valeric acid chain increases the calculated LogP by approximately 0.8 units compared to the non-methylated analog, 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. This indicates a significant and quantifiable increase in lipophilicity [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.8 [1] |
| Comparator Or Baseline | 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1); LogP approx. 2.0 (estimated from similar thiophene oxovaleric acids) |
| Quantified Difference | Δ LogP ≈ +0.8 (increase in lipophilicity) |
| Conditions | In silico calculation based on molecular structure [1] |
Why This Matters
A higher LogP directly influences membrane permeability and solubility, making this compound a distinct choice when optimizing for passive diffusion or hydrophobic target engagement in cellular assays.
- [1] Molaid.com. 5-(5-氯-2-噻吩基)-3-甲基-5-氧代戊酸 | 845781-52-4. (LogP: 2.8). View Source
